2-Hexadecenal

説明

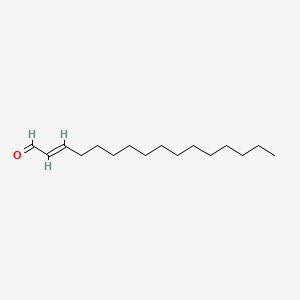

Structure

3D Structure

特性

IUPAC Name |

(E)-hexadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFYXOVGVXZKT-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015907 | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-37-9, 27104-14-9, 22644-96-8 | |

| Record name | 2-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXADECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing E 2 Hexadecenal Within Sphingolipid Metabolism and Signaling Pathways

(E)-2-hexadecenal is a key product of sphingolipid catabolism. hmdb.ca Sphingolipids are a class of lipids that are integral components of cell membranes and are involved in various cellular processes, including differentiation, proliferation, and programmed cell death. caymanchem.com The metabolic pathway leading to the formation of (E)-2-hexadecenal begins with the breakdown of complex sphingolipids to ceramide. caymanchem.com Ceramide is then hydrolyzed by ceramidases to produce sphingosine (B13886). mdpi.com Sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a critical signaling molecule. mdpi.com

The irreversible degradation of S1P is catalyzed by the enzyme sphingosine-1-phosphate lyase (S1PL), which is the sole exit point from the sphingolipid pathway. mdpi.com This enzymatic cleavage yields two products: phosphoethanolamine and (E)-2-hexadecenal. caymanchem.comebi.ac.uknih.govnih.gov Subsequently, (E)-2-hexadecenal can be oxidized to (2E)-hexadecenoic acid by the long-chain fatty aldehyde dehydrogenase ALDH3A2. caymanchem.comebi.ac.uk This fatty acid can then be activated by coupling to coenzyme A for further metabolic processing. caymanchem.comebi.ac.uk

The accumulation of (E)-2-hexadecenal due to defects in its metabolic enzymes, such as ALDH3A2, is implicated in the pathogenesis of Sjögren-Larsson Syndrome, highlighting the importance of its proper metabolism. ebi.ac.uknih.govnih.gov

Significance of E 2 Hexadecenal As a Bioactive Metabolite

Beyond its role as a metabolic intermediate, (E)-2-hexadecenal is recognized as a potent bioactive molecule with diverse cellular effects. caymanchem.com Research has demonstrated that this α,β-unsaturated fatty aldehyde can induce significant cellular responses, including cytoskeletal reorganization, cell rounding, detachment, and ultimately, apoptosis (programmed cell death) in various cell types. caymanchem.combiomol.comresearchgate.net These effects are not merely byproducts of its metabolic role but are initiated through specific signaling cascades.

(E)-2-hexadecenal is known to activate the c-Jun N-terminal kinase (JNK) signaling pathway. caymanchem.comresearchgate.netnih.gov This activation is a key mechanism through which it exerts its pro-apoptotic effects. caymanchem.comresearchgate.net The signaling cascade involves the upstream kinase MLK3 and the subsequent phosphorylation of MKK4/7, which in turn phosphorylate and activate JNK. researchgate.netnih.govmedchemexpress.com Activated JNK then influences downstream targets, including the phosphorylation of c-Jun, release of cytochrome c from mitochondria, activation of Bax, cleavage of Bid, and increased translocation of Bim to the mitochondria, all of which are critical events in the apoptotic process. researchgate.netnih.govmedchemexpress.com

Furthermore, as a reactive aldehyde, (E)-2-hexadecenal can interact with cellular nucleophiles. nih.govnih.gov It has been shown to form adducts with DNA, specifically with deoxyguanosine, and can also form conjugates with glutathione (B108866) and adducts with amino acid residues in proteins. caymanchem.comnih.govnih.gov These interactions underscore its potential to influence a wide range of cellular functions and contribute to its biological activity.

Overview of Current Research Landscape on E 2 Hexadecenal

Sphingosine-1-Phosphate Lyase (S1PL) Mediated Formation of (E)-2-hexadecenal

The primary route for the biosynthesis of (E)-2-hexadecenal involves the enzymatic action of Sphingosine-1-Phosphate Lyase (S1PL).

Role of S1PL in Sphingolipid Catabolism

Sphingosine-1-phosphate lyase (S1PL) is a key enzyme located in the endoplasmic reticulum that catalyzes the final and irreversible step in the catabolism of sphingolipids. plos.orgresearchgate.netnih.gov By breaking down sphingoid base phosphates, S1PL serves as the sole exit point for intermediates from the sphingolipid pathway to enter phospholipid metabolism. frontiersin.orgnih.govresearchgate.net This function positions S1PL as a critical regulator of the cellular levels of bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), and their precursors like ceramide. plos.orgresearchgate.net The degradation of S1P by S1PL is essential for maintaining the S1P gradient between tissues and blood, which is crucial for processes like the trafficking of T cells from lymphoid tissues. nih.gov

The irreversible cleavage of S1P by S1PL produces (E)-2-hexadecenal and phosphoethanolamine. researchgate.netmdpi.comatsjournals.org This reaction not only reduces the cellular concentration of S1P but also generates metabolites that can participate in other metabolic pathways. nih.govatsjournals.org For instance, phosphoethanolamine is utilized in the synthesis of ethanolamine (B43304) phospholipids. atsjournals.org The activity of S1PL is tightly regulated, and its dysfunction can lead to the accumulation of sphingolipids, resulting in various pathological conditions. plos.org

Substrates of S1PL and Corresponding Fatty Aldehyde Products

S1PL acts on various sphingoid base-1-phosphates to produce corresponding long-chain fatty aldehydes. The primary substrate leading to the formation of (E)-2-hexadecenal is sphingosine-1-phosphate (S1P). ebi.ac.uknih.gov However, S1PL can also catabolize other sphingoid base phosphates, yielding different aldehyde products. mdpi.comnih.gov

| Substrate | Corresponding Fatty Aldehyde Product |

| Sphingosine-1-phosphate (S1P) | (E)-2-hexadecenal |

| Dihydrosphingosine-1-phosphate (DHS1P or Sa1P) | Hexadecanal |

| Phytosphingosine-1-phosphate | 2-hydroxy-hexadecanal |

| C17-dihydrosphingosine-1-phosphate (C17-Sa1P) | Pentadecanal |

This table details the substrates of Sphingosine-1-Phosphate Lyase (S1PL) and the fatty aldehyde products generated from their cleavage. Data sourced from mdpi.comebi.ac.uknih.govnih.gov.

Enzyme Kinetics and Regulation of S1PL Activity in Relation to (E)-2-hexadecenal Production

The activity of S1PL is crucial in determining the rate of (E)-2-hexadecenal production. The enzyme follows Michaelis-Menten kinetics, with reported K_M values for S1P varying depending on the experimental system. For instance, in a study using an enzyme-coupled assay with recombinant human fatty aldehyde dehydrogenase, the K_M for S1P was determined to be 48.2 ± 9.4 µM for one isoform of Burkholderia pseudomallei S1PL and 50.2 ± 8.3 µM for another. nih.gov

S1PL requires pyridoxal-5'-phosphate (P5P) as an essential cofactor for its catalytic activity. mdpi.comnih.gov The regulation of S1PL expression and activity can be influenced by various factors. For example, mechanical stress in lung epithelial cells has been shown to enhance S1PL expression. mdpi.comnih.gov Conversely, inhibitors of S1PL, such as FTY720 (fingolimod) and 4-deoxypyridoxine (B1198617) (DOP), can significantly reduce its activity, thereby decreasing the production of (E)-2-hexadecenal. mdpi.comnih.govnih.gov The inhibition of S1PL leads to an accumulation of its substrate, S1P, which has therapeutic implications in autoimmune diseases. mdpi.com

Further Metabolism of (E)-2-hexadecenal

Once formed, (E)-2-hexadecenal is a reactive molecule that undergoes further metabolic processing.

Oxidation of (E)-2-hexadecenal to (2E)-hexadecenoic acid by Aldehyde Dehydrogenases (ALDH3A2/FALDH)

(E)-2-hexadecenal is primarily metabolized through oxidation to its corresponding carboxylic acid, (2E)-hexadecenoic acid. researchgate.netebi.ac.ukscience.gov This conversion is catalyzed by the enzyme aldehyde dehydrogenase family 3 member A2 (ALDH3A2), also known as fatty aldehyde dehydrogenase (FALDH). researchgate.netebi.ac.uknih.gov ALDH3A2 is a NAD+-dependent enzyme that is responsible for the oxidation of a variety of long-chain fatty aldehydes, including both saturated and unsaturated forms. nih.govuniprot.org

Research has shown that this oxidation is a highly efficient process. In studies using HepG2 cell lysates, (E)-2-hexadecenal was found to be almost quantitatively oxidized to (2E)-hexadecenoic acid. researchgate.netebi.ac.uk The activity of FALDH is crucial for detoxifying reactive aldehydes, and defects in the ALDH3A2 gene are the cause of Sjögren-Larsson syndrome, a disorder characterized by the accumulation of fatty aldehydes. nih.govresearchgate.netsmolecule.com

Activation of (2E)-hexadecenoic acid via Coupling to Coenzyme A (CoA)

Following its formation, (2E)-hexadecenoic acid is activated for its entry into downstream metabolic pathways by being coupled to Coenzyme A (CoA). researchgate.netebi.ac.ukscience.gov This activation is carried out by acyl-CoA synthetases. researchgate.netnih.gov The resulting (2E)-hexadecenoyl-CoA can then be further metabolized, for instance, by being incorporated into glycerophospholipids. researchgate.netnih.gov The inhibition of acyl-CoA synthetases, for example by using the inhibitor triacsin C, has been shown to prevent the activation of (2E)-hexadecenoic acid, confirming the importance of this step in its metabolism. researchgate.netebi.ac.uk

Formation of Glycerophospholipids from (E)-2-hexadecenal Metabolites

The metabolism of (E)-2-hexadecenal is a key intersection between sphingolipid degradation and the synthesis of glycerophospholipids. researchgate.netcam.ac.uk Glycerophospholipids are fundamental components of biological membranes, consisting of a glycerol (B35011) backbone, two fatty acid chains, and a phosphate-linked head group. wikipathways.orgwikipedia.orgfrontiersin.org The pathway from (E)-2-hexadecenal to glycerophospholipids involves a series of enzymatic conversions that transform the aldehyde into a substrate suitable for lipid synthesis.

The process begins with the degradation of sphingosine-1-phosphate (S1P), a bioactive signaling lipid, by the enzyme S1P lyase. caymanchem.comnih.gov This irreversible reaction cleaves S1P to yield two products: (E)-2-hexadecenal and phosphoethanolamine. researchgate.netnih.gov

The subsequent metabolic fate of (E)-2-hexadecenal is crucial for its integration into glycerophospholipids. The pathway proceeds as follows:

Oxidation: (E)-2-hexadecenal is first oxidized to its corresponding carboxylic acid, (2E)-hexadecenoic acid. caymanchem.comebi.ac.uk This reaction is catalyzed by a long-chain fatty aldehyde dehydrogenase (FALDH), an enzyme encoded by the ALDH3A2 gene. nih.govgenecards.org

Activation: The resulting (2E)-hexadecenoic acid is then activated by the addition of Coenzyme A (CoA), forming trans-2-hexadecenoyl-CoA. nih.gov This step is carried out by acyl-CoA synthetases. nih.gov

Saturation: Finally, the trans-2-hexadecenoyl-CoA is reduced (saturated) to palmitoyl-CoA by the enzyme trans-2-enoyl-CoA reductase. nih.gov

Palmitoyl-CoA is a central molecule in lipid metabolism and serves as a primary building block for the synthesis of various lipids, including glycerophospholipids. researchgate.netnih.gov It can be incorporated into the glycerol backbone to form phosphatidic acid, a precursor for numerous glycerophospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911). wikipedia.org Concurrently, the other product of S1P cleavage, phosphoethanolamine, can be used for the synthesis of phosphatidylethanolamine (PE), another major class of glycerophospholipids. researchgate.net Studies have shown that a significant portion of sphingosine (B13886) is metabolized via this pathway, with ester-linked glycerophospholipids being the major end products. researchgate.netnih.gov

Table 1: Metabolic Pathway from (E)-2-hexadecenal to Glycerophospholipid Precursor

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | (E)-2-hexadecenal | Fatty Aldehyde Dehydrogenase (FALDH) | (2E)-Hexadecenoic acid |

| 2 | (2E)-Hexadecenoic acid | Acyl-CoA Synthetase | trans-2-Hexadecenoyl-CoA |

| 3 | trans-2-Hexadecenoyl-CoA | trans-2-Enoyl-CoA Reductase | Palmitoyl-CoA |

Implications of Impaired Fatty Aldehyde Metabolism, e.g., Sjögren-Larsson Syndrome

Sjögren-Larsson Syndrome (SLS) is a rare, autosomal recessive neurocutaneous disorder that starkly illustrates the critical importance of proper fatty aldehyde metabolism. mhmedical.comresearchgate.netmdpi.com The syndrome is caused by mutations in the ALDH3A2 gene, which leads to a deficiency of the enzyme fatty aldehyde dehydrogenase (FALDH). researchgate.netnih.gov This enzyme is responsible for the oxidation of long-chain aliphatic aldehydes, including (E)-2-hexadecenal, to their corresponding fatty acids. caymanchem.comnih.govnih.gov

The enzymatic defect in SLS disrupts the metabolic pathway described previously. The FALDH-catalyzed oxidation of (E)-2-hexadecenal is impaired, preventing its conversion to (2E)-hexadecenoic acid and subsequent transformation into palmitoyl-CoA for glycerophospholipid synthesis. nih.govmdpi.com This blockage leads to an accumulation of fatty aldehydes and their precursor fatty alcohols. nih.gov The deficiency of FALDH activity in SLS patients is substrate-dependent, with a more profound defect observed for longer-chain aldehydes like octadecanal (B32862) (8% of normal activity) compared to shorter ones. nih.gov

The clinical manifestations of SLS are severe and are thought to result from the toxic effects of accumulating aldehydes and other lipids. nih.gov The characteristic triad (B1167595) of symptoms includes:

Ichthyosis: A congenital skin disorder characterized by dry, scaly skin. mhmedical.comresearchgate.net The accumulation of lipids is believed to disrupt the normal structure and function of the skin's barrier membranes. nih.gov

Intellectual Disability: Cognitive impairment is a common feature. mhmedical.comnih.gov

Spastic Diplegia or Tetraplegia: Spasticity, particularly in the lower limbs, often impedes or prevents walking. mhmedical.comresearchgate.net

A pathognomonic sign for SLS, though not present in all patients, is the appearance of "glistening white dots" on the retina. mhmedical.comresearchgate.net The pathogenesis is linked to the abnormal lipid accumulation in the membranes of the skin and brain, the potential formation of toxic adducts between aldehydes and proteins or DNA, and disrupted eicosanoid metabolism. nih.govresearchgate.net Untargeted metabolomic analysis of SLS patients has revealed widespread biochemical disruption beyond sphingolipid metabolism, affecting pathways of sterols, bile acids, and amino acids, underscoring the global impact of FALDH deficiency. mdpi.com

Table 2: Overview of Sjögren-Larsson Syndrome (SLS)

| Feature | Description |

|---|---|

| Genetic Cause | Mutations in the ALDH3A2 gene. researchgate.netnih.gov |

| Biochemical Defect | Deficiency of fatty aldehyde dehydrogenase (FALDH) enzyme activity. mhmedical.comnih.gov |

| Metabolic Consequence | Impaired oxidation of long-chain fatty aldehydes (e.g., (E)-2-hexadecenal) and accumulation of fatty aldehydes and alcohols. mdpi.comnih.gov |

| Clinical Triad | Ichthyosis, intellectual disability, and spasticity. mhmedical.comresearchgate.netnih.gov |

| Pathophysiology | Believed to result from the toxicity of accumulated lipids and aldehydes, leading to membrane abnormalities in the skin and brain. nih.govnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-2-hexadecenal |

| (2E)-hexadecenoic acid |

| (E)-ll-hexadecenoate |

| (lOE,12Z)-10,12-hexadecadienoate |

| 1-alkyl-2-acyl-glycero-3-phosphoethanolamine |

| 1-alkenyl-2-acyl-glycero-3-phosphoethanolamine |

| 2-chloro-hexadecanal |

| 2-chloro-hexadecanoic acid |

| 4-hydroxynonenal (4-HNE) |

| ALDH3A2 |

| CDP-Choline |

| CDP-ethanolamine |

| diacylglycerol |

| dihydrosphingosine |

| dihydrosphingosine-1-phosphate (DHS1P) |

| ergosterol |

| ethanolamine phosphate |

| fatty acyl-CoA |

| Glucosylceramide (GlcCer) |

| glycerophosphoethanolamine |

| globotriaosylceramide (Gb3) |

| hexadecan-l-ol |

| hexadecanal |

| hexadecanoate |

| hexadecanoic acid |

| lactosylceramide (LacCer) |

| lysophosphatidic acid (LPA) |

| octadecanal |

| palmitic acid |

| palmitoyl-CoA |

| phosphatidate |

| phosphatidic acid |

| phosphatidylcholine (PC) |

| phosphatidylethanolamine (PE) |

| phytosphingosine |

| phytosphingosine 1-phosphate |

| plasmanylethanolamine |

| plasmenylethanolamine |

| propionaldehyde |

| sphinganine |

| sphingosine |

| sphingosine-1-phosphate (S1P) |

| stearic acid |

| stigmasterol |

| trans-2-enoyl-CoA |

| trans-2-hexadecenoyl-CoA |

| triethyl phosphonoacetate |

Induction of Cytoskeletal Reorganization

Treatment of various mammalian cell types with (E)-2-hexadecenal leads to significant alterations in cellular architecture. nih.govresearchgate.net Studies conducted on human embryonic kidney (HEK293T) cells, mouse fibroblast (NIH3T3) cells, human cervical carcinoma (HeLa) cells, and polymorphonuclear leukocytes (PMNLs) have consistently demonstrated that exposure to this aldehyde induces profound changes to the cytoskeleton. nih.govresearchgate.netnih.govresearchgate.net These effects are not observed with treatment by the related fatty acid, palmitate, indicating a specific action of the aldehyde. nih.gov The reorganization of the cytoskeleton is a critical early event that precedes further cellular responses, including apoptosis. researchgate.netsapphirebioscience.combiocompare.com

The primary manifestation of cytoskeletal reorganization induced by (E)-2-hexadecenal is a visible change in cell morphology, characterized by cell rounding and subsequent detachment from the culture substratum. nih.govresearchgate.net This process is driven by the disruption of the normal cytoskeletal framework, which is essential for maintaining cell shape and adhesion. The underlying mechanism for these morphological changes has been shown to be dependent on the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govresearchgate.net Inhibition of JNK activity effectively abrogates the cytoskeletal changes, preventing cell rounding and detachment. nih.gov This demonstrates that JNK signaling is a crucial mediator of the effects of (E)-2-hexadecenal on cellular structure.

| Cell Line/Type | Observed Cytoskeletal and Morphological Effects | Reference |

| HEK293T | Cytoskeletal reorganization, cell rounding, and detachment. | nih.govresearchgate.net |

| NIH3T3 | Cytoskeletal reorganization, cell rounding, and detachment. | nih.govresearchgate.net |

| HeLa | Cytoskeletal reorganization, cell rounding, and detachment. | nih.govresearchgate.net |

| PMNLs | Cytoskeletal reorganization. | nih.govresearchgate.net |

Role in Apoptosis and Programmed Cell Death

The cellular detachment induced by (E)-2-hexadecenal is a precursor to programmed cell death, or apoptosis. nih.govcaymanchem.comlabscoop.com In multiple cell lines, including NIH3T3, HeLa, and HEK293T, treatment with (E)-2-hexadecenal leads to apoptotic cell death following detachment. nih.gov This apoptotic response is confirmed by biochemical markers such as the cleavage of Poly (ADP-ribose) polymerase (PARP), which indicates the activation of caspase-3. nih.gov

The induction of apoptosis by (E)-2-hexadecenal is mediated through the robust activation of the JNK signaling pathway, a key regulator of cellular stress responses and programmed cell death. nih.govresearchgate.net The activation of JNK is a central event, and its inhibition has been shown to prevent the apoptotic effects of the aldehyde. nih.gov Upon activation by (E)-2-hexadecenal, the JNK pathway modulates several downstream targets to execute the apoptotic program. These include:

c-Jun phosphorylation: JNK directly phosphorylates the transcription factor c-Jun, a key component of the AP-1 complex involved in regulating gene expression for apoptosis. nih.govresearchgate.net

Cytochrome c release: Activation of the pathway leads to the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic cascade. nih.govresearchgate.net

Bax activation and Bim translocation: The pro-apoptotic Bcl-2 family members Bax and Bim are activated. nih.govresearchgate.net This includes the increased translocation of Bim to the mitochondria. nih.govresearchgate.net

Bid cleavage: The pro-apoptotic protein Bid is cleaved, further amplifying the mitochondrial death signal. nih.govresearchgate.net

Notably, other major signaling pathways such as ERK, AKT, and p38 are not affected by (E)-2-hexadecenal treatment, highlighting the specificity of its action on the JNK cascade. nih.govresearchgate.net

The activation of JNK by (E)-2-hexadecenal follows a specific multi-step phosphorylation cascade. nih.govmedchemexpress.eu Research has demonstrated that the compound stimulates a signaling pathway that begins with Mixed Lineage Kinase 3 (MLK3). nih.govmedchemexpress.eumedchemexpress.eu MLK3 is an upstream MAP kinase kinase kinase (MAPKKK) that, once activated, phosphorylates and activates the dual-specificity kinases MKK4 and MKK7 (MAPKKs). nih.govresearchgate.net These kinases, in turn, directly phosphorylate and activate JNK. nih.govresearchgate.net The requirement of MLK3 was confirmed in experiments where a pan-MLK inhibitor or a dominant-negative MLK3 construct completely prevented the JNK activation induced by (E)-2-hexadecenal. nih.gov

| Pathway Component | Role in (E)-2-hexadecenal-Induced Signaling | Reference |

| (E)-2-hexadecenal | Initiates the signaling cascade. | nih.govresearchgate.net |

| ROS | Generated in response to the aldehyde, required for MLK3/JNK activation. | nih.govresearchgate.net |

| MLK3 | Upstream kinase that is activated and phosphorylates MKK4/7. | nih.govresearchgate.netmedchemexpress.eu |

| MKK4/7 | Kinases that are phosphorylated by MLK3 and subsequently phosphorylate JNK. | nih.govresearchgate.net |

| JNK | Key kinase activated by MKK4/7, mediates cytoskeletal changes and apoptosis. | nih.govresearchgate.netsapphirebioscience.com |

| c-Jun, Bid, Bax, Bim | Downstream targets of JNK that execute the apoptotic program. | nih.govresearchgate.net |

The activation of the MLK3-MKK4/7-JNK signaling axis by (E)-2-hexadecenal is dependent on the generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net Both MLK3 and JNK are known to be activated by oxidative stress. nih.govresearchgate.net Studies have shown that pretreating cells with the antioxidant N-acetylcysteine (NAC) attenuates the activation of JNK by (E)-2-hexadecenal. nih.govresearchgate.net This finding indicates that (E)-2-hexadecenal induces cellular effects through an oxidant stress-dependent mechanism, which then triggers the pro-apoptotic MAP kinase signaling pathway. nih.govresearchgate.net Research in polymorphonuclear leukocytes also shows that at submicromolar concentrations, the aldehyde causes an elevation in ROS production. nih.govresearchgate.net

Involvement of MLK3 and MKK4/7 in JNK Activation

Interaction with Biomolecules and Adduct Formation

As an α,β-unsaturated aldehyde, (E)-2-hexadecenal is chemically reactive and susceptible to nucleophilic attack by cellular biomolecules. nih.govnih.gov This reactivity allows it to form covalent adducts with DNA, proteins, and other molecules, which may contribute to its cellular effects. caymanchem.comnih.gov

DNA Adducts: (E)-2-hexadecenal reacts readily with deoxyguanosine and intact DNA. caymanchem.comresearchgate.net This reaction produces diastereomeric cyclic 1,N2-deoxyguanosine adducts. researchgate.net The formation of such aldehyde-derived DNA adducts has potential mutagenic consequences, suggesting that endogenously produced (E)-2-hexadecenal can directly damage genetic material. researchgate.netresearchgate.net

Protein and Glutathione Adducts: In vitro studies have identified numerous reaction products of (E)-2-hexadecenal with amino acids and the antioxidant glutathione (GSH). nih.govnih.gov It can be attacked at the C-3 atom to form Michael adducts or at the carbonyl carbon (C-1) to yield Schiff base products. nih.gov In cell-free systems, nine novel reaction products were identified, including two GSH conjugates and seven L-amino acid adducts. nih.govnih.gov The Michael adduct with L-histidine was found to be the most prominent protein adduct. nih.govnih.gov These GSH conjugates and several amino acid adducts were also detected in HepG2 cell lysates treated with the aldehyde, confirming these reactions occur in a cellular context. nih.govnih.gov

| Biomolecule | Type of Adduct Formed | Reference |

| Deoxyguanosine (in DNA) | Diastereomeric cyclic 1,N2-deoxyguanosine adducts. | researchgate.net |

| Glutathione (GSH) | Two distinct GSH conjugates via Michael addition. | nih.govnih.gov |

| Protein (Amino Acids) | Michael adducts and Schiff bases. The L-histidine Michael adduct is most prominent. Adducts also found with other amino acids. | nih.govnih.gov |

Formation of Protein Adducts by (E)-2-hexadecenal

(E)-2-hexadecenal is an α,β-unsaturated fatty aldehyde, a chemical structure that makes it susceptible to nucleophilic attack. nih.gov This reactivity allows it to form covalent bonds, or adducts, with cellular macromolecules, particularly proteins. nih.gov The formation of these protein adducts is a key aspect of its biological activity.

In vitro studies have demonstrated that (E)-2-hexadecenal can react with various amino acids. nih.gov Specifically, research has identified the formation of adducts with L-amino acids. nih.gov Among these, the Michael adduct with L-histidine has been identified as the most prominent. nih.govebi.ac.uk The formation of these adducts has been observed with model proteins like bovine serum albumin (BSA) and within proteins extracted from HepG2 cells. nih.govebi.ac.uk The inhibition of the enzymatic oxidation of (E)-2-hexadecenal leads to an increase in the levels of these protein adducts, highlighting the competition between metabolic degradation and adduct formation. nih.govebi.ac.uk

Direct Lipidation and Activation of Bax Protein at Cysteine Residues

A critical target of (E)-2-hexadecenal's reactivity is the pro-apoptotic protein Bax. elifesciences.orgelifesciences.orgresearchgate.net This interaction involves the direct lipidation of Bax, a process that plays a significant role in initiating apoptosis. elifesciences.orgelifesciences.orgresearchgate.net The α,β-unsaturated aldehyde structure of (E)-2-hexadecenal facilitates a Michael addition reaction with nucleophiles, such as the sulfhydryl group of cysteine residues within proteins. nih.gov

Specifically, (E)-2-hexadecenal has been shown to covalently modify Bax at cysteine 126 (C126). researchgate.netnih.gov This cysteine residue is located on the surface of the Bax protein at the junction of its core hydrophobic α5/α6 hairpin. nih.gov The covalent attachment of the lipid to this site induces conformational changes in Bax that lead to its activation. nih.gov This lipidation event enhances the ability of BH3-only proteins to trigger Bax-mediated permeabilization of both liposomal and mitochondrial membranes. nih.gov This direct activation of Bax by (E)-2-hexadecenal is a key mechanism by which this lipid promotes apoptosis. elifesciences.orgelifesciences.orgresearchgate.net

Formation of Deoxyguanosine and DNA Adducts

In addition to proteins, (E)-2-hexadecenal can also react with nucleic acids, leading to the formation of DNA adducts. targetmol.comcaymanchem.comglpbio.com This reactivity has genotoxic implications. (E)-2-hexadecenal has been shown to react readily with deoxyguanosine, a component of DNA, to form cyclic 1,N2-propano adducts. targetmol.comcaymanchem.comglpbio.comnih.govresearchgate.net

The formation of these adducts has been observed in isolated calf thymus DNA and in various cell types, including the human lymphoblastoid Namalva cell line and primary rat colon mucosa cells. nih.gov The endogenous production of (E)-2-hexadecenal by sphingosine 1-phosphate lyase suggests that this aldehyde can directly interact with DNA within the cell, forming potentially mutagenic lesions. researchgate.net An alkyne-tagged derivative of (E)-2-hexadecenal has also been shown to readily react with deoxyguanosine and DNA. targetmol.comglpbio.com

Mitochondrial Dysfunction Induced by (E)-2-hexadecenal

(E)-2-hexadecenal is a potent inducer of mitochondrial dysfunction, a central event in the intrinsic pathway of apoptosis. elifesciences.orgelifesciences.orgresearchgate.netcsic.esresearchgate.netbiorxiv.org Its effects on mitochondria are multifaceted, involving the disruption of protein import and the integrity of the outer mitochondrial membrane.

Inhibition of Mitochondrial Protein Import via the TOM Complex

A significant aspect of (E)-2-hexadecenal-induced mitochondrial dysfunction is the impairment of mitochondrial protein import. elifesciences.orgelifesciences.orgcsic.esresearchgate.netbiorxiv.org The vast majority of mitochondrial proteins are synthesized in the cytosol and must be imported into the organelle through the translocase of the outer membrane (TOM) complex. csic.es (E)-2-hexadecenal has been shown to directly target and inhibit the function of this complex. elifesciences.orgelifesciences.orgcsic.es

Studies have revealed that (E)-2-hexadecenal can covalently lipidate several subunits of the TOM complex, including the central channel-forming protein, Tom40. elifesciences.orgelifesciences.orgresearchgate.netbiorxiv.org This lipidation event disrupts the transport of precursor proteins across the outer mitochondrial membrane. researchgate.net The resulting accumulation of non-imported mitochondrial proteins in the cytosol leads to a state of proteostatic imbalance. elifesciences.orgelifesciences.orgbiorxiv.org This inhibition of protein import is a critical mechanism by which (E)-2-hexadecenal compromises mitochondrial function. csic.esresearchgate.net

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

(E)-2-hexadecenal is a known inducer of mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade. elifesciences.orgelifesciences.orgresearchgate.netnih.gov MOMP leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol, ultimately triggering cell death. elifesciences.orgnih.gov

The induction of MOMP by (E)-2-hexadecenal is closely linked to its ability to activate the pro-apoptotic protein Bax. elifesciences.orgelifesciences.orgresearchgate.net As previously discussed, the direct lipidation and subsequent activation of Bax by (E)-2-hexadecenal enhances its pore-forming activity at the mitochondrial outer membrane. researchgate.netnih.gov Mitochondria that are devoid of endoplasmic reticulum membranes, a source of lipid metabolism, are resistant to pro-apoptotic signals, but the addition of (E)-2-hexadecenal can efficiently activate Bax-driven MOMP. elifesciences.orgelifesciences.orgresearchgate.netcsic.esresearchgate.net

Pro-apoptotic Function in Various Organisms (Yeast to Mammalian Cells)

The pro-apoptotic function of (E)-2-hexadecenal has been observed across a wide range of eukaryotic organisms, from yeast to mammalian cells, indicating a conserved mechanism of action. elifesciences.orgelifesciences.orgresearchgate.netcsic.esresearchgate.net In mammalian cells, (E)-2-hexadecenal's pro-apoptotic effects are largely attributed to its ability to directly activate Bax and induce MOMP. elifesciences.orgelifesciences.orgresearchgate.net

Induction of Cytosolic Protein Aggregation

(E)-2-hexadecenal, a reactive α,β-unsaturated lipid aldehyde, has been identified as a potent inducer of cytosolic protein aggregation. elifesciences.orgelifesciences.org This pro-apoptotic lipid disrupts cellular proteostasis, leading to the accumulation of misfolded proteins within the cytosol. elifesciences.orgelifesciences.org The formation of these protein aggregates can be visualized using molecular markers such as the disaggregase Hsp104, which, in conjunction with Hsp70, works to resolve protein aggregates. elifesciences.orgelifesciences.orgcsic.es

Exposure of cells to (E)-2-hexadecenal results in the time-dependent appearance of multiple distinct foci of protein aggregates. elifesciences.orgelifesciences.org Studies in yeast models have demonstrated that these aggregates increase in number over several hours of stress induced by the lipid. elifesciences.orgelifesciences.org This effect is exacerbated in cells with compromised proteasome function. elifesciences.orgelifesciences.orgcsic.es For instance, in cells lacking the Rpn4 protein, a key transcriptional regulator of the proteasome, significantly larger protein aggregates are observed upon (E)-2-hexadecenal treatment. elifesciences.orgelifesciences.org This finding underscores the critical role of the proteasomal machinery in clearing the protein aggregates formed as a consequence of (E)-2-hexadecenal-induced stress. elifesciences.orgelifesciences.orgcsic.es

Table 1: Quantification of (E)-2-hexadecenal-Induced Protein Aggregates This table summarizes the observed increase in cytosolic protein aggregates, visualized by GFP-tagged Hsp104, in wild-type (wt) and proteasome-deficient (rpn4Δ) yeast cells over a 6-hour period following exposure to (E)-2-hexadecenal.

| Cell Type | Treatment Time (hours) | Percentage of Cells with Aggregates |

| Wild Type (wt) | 0 | ~5% |

| Wild Type (wt) | 2 | ~15% |

| Wild Type (wt) | 4 | ~25% |

| Wild Type (wt) | 6 | ~35% |

| rpn4Δ | 0 | ~8% |

| rpn4Δ | 2 | ~30% |

| rpn4Δ | 4 | ~50% |

| rpn4Δ | 6 | ~65% |

Data adapted from quantitative analysis of Hsp104-GFP foci in yeast cells. elifesciences.org

Ecological and Behavioral Roles of E 2 Hexadecenal

Function as a Pheromone in Insect Species

(E)-2-hexadecenal is a known pheromone component in several insect species. nih.govmyskinrecipes.com Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. These signals are species-specific and can elicit a range of behaviors, including attraction for mating, aggregation, and alarm responses.

Application in Entomology and Pest Control

The role of (E)-2-hexadecenal as a pheromone makes it a valuable tool in entomology and pest control. myskinrecipes.com By understanding the specific pheromone blends of pest insects, scientists can develop targeted and environmentally friendly pest management strategies. These strategies often involve the use of synthetic pheromones in traps for monitoring pest populations, mass trapping to reduce their numbers, or mating disruption, which confuses males and prevents them from locating females.

For instance, in the management of the cabbage webworm (Hellula undalis), a notorious pest of cruciferous crops, research has focused on identifying its sex pheromone components to develop effective trapping systems. researchgate.netplantwiseplusknowledgebank.org While (E,E)-11,13-hexadecadienal was identified as a primary component of its sex pheromone, its attraction was found to be weak on its own. researchgate.netjst.go.jp Studies have shown that the addition of other compounds, including various aldehydes and acetates, can significantly enhance the attractiveness of the pheromone lure. researchgate.netresearchgate.netnii.ac.jp

Similarly, pheromone research is crucial for managing other agricultural pests like the spotted stem borer (Chilo partellus) and the legume pod borer (Maruca vitrata). nih.govgigvvy.com The identification and optimization of pheromone blends, which can include isomers of hexadecenal and other compounds, are key to developing effective monitoring and control methods for these economically important insects. nih.govgigvvy.comresearchgate.netcabidigitallibrary.org

Electroantennogram (EAG) Responses to (E)-2-hexadecenal and Related Compounds

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. It is a vital tool for identifying which compounds in a pheromone blend are detected by the insect.

Studies on various insect species have demonstrated EAG responses to (E)-2-hexadecenal and related compounds. For example, in the cabbage webworm, EAG techniques were instrumental in identifying the components of the female sex pheromone. tandfonline.com Research on the granary weevil (Sitophilus granarius) also showed antennal sensitivity to (E)-2-hexenal, a related compound, suggesting its potential as a repellent. researchgate.net

In the fall armyworm (Spodoptera frugiperda), EAG recordings have been used to determine the antennal responses of both males and females to a variety of plant volatiles and sex pheromone components, including (E)-2-hexenal. oup.com The data revealed that different compounds elicit varying levels of response, and these responses can be dose-dependent. oup.com Similarly, research on the rice leaffolder (Cnaphalocrocis medinalis) has shown that the addition of (E)-2-hexenal to sex pheromone blends can increase the EAG response and subsequent trap catches. researchgate.netmbimph.com

Table 1: Examples of Insect EAG Responses to Aldehyde Compounds

| Insect Species | Compound(s) | Observed EAG Response | Reference(s) |

| Hellula undalis (Cabbage Webworm) | (E)-13-hexadecenal, (E)-12-hexadecenal, (E)-11-hexadecenal | Strong EAG activity, suggesting a hexadecadienal is the main pheromone component. | tandfonline.com |

| Spodoptera frugiperda (Fall Armyworm) | (E)-2-hexenal | Elicited EAG responses in both male and female antennae. | oup.com |

| Sitophilus granarius (Granary Weevil) | (E)-2-hexenal | Demonstrated antennal sensitivity across a broad range of doses. | researchgate.net |

| Cnaphalocrocis medinalis (Rice Leaffolder) | (E)-2-hexenal | Increased EAG response when added to sex pheromones. | researchgate.netmbimph.com |

| Chilo partellus (Spotted Stem Borer) | (Z)-11-hexadecenal, (E)-11-hexadecenal | Male antennae showed significantly greater responses to the (Z)-isomer compared to the (E)-isomer. | nih.gov |

Hormonal Induction of Calling Behavior in Insects

The release of sex pheromones by female insects, a behavior known as "calling," is often under hormonal control. Research has suggested that the hormonal induction of this behavior can be influenced by external chemical cues. For instance, in the polyphemus moth (Antheraea polyphemus), it was proposed that hormonal induction of calling behavior required exposure to (E)-2-hexenal. usda.gov This indicates a complex interplay between the insect's internal physiological state and its perception of environmental chemical signals. The presence of specific plant volatiles can also stimulate calling behavior and increase pheromone release in some species, such as the corn earworm moth (Helicoverpa zea). amazonaws.com

Atmospheric Dispersal Processes of Pheromones

The effectiveness of a pheromone signal is dependent on its dispersal through the atmosphere. The physical and chemical properties of the pheromone components, including their volatility, influence how they travel from the emitter to the receiver. The ratio of different components in a pheromone blend can change as they disperse, which can affect the signal's meaning. For example, in the noctuid moth Tyta luctuosa, the ratio of two major pheromone components, (Z)-9-tetradecenal and (Z)-11-hexadecenal, differed between the glandular extract and the airborne emissions, likely due to differences in their volatility. oup.com This highlights the dynamic nature of chemical communication in insects and the importance of understanding how pheromones behave in the environment.

Identification in Specific Insect Species (e.g., Cabbage Webworm)

(E)-2-hexadecenal and its isomers or related compounds have been identified as part of the pheromone complex in several insect species. A notable example is the cabbage webworm (Hellula undalis). researchgate.netresearchgate.netnii.ac.jp While the primary sex pheromone component was identified as (E,E)-11,13-hexadecadienal, its effectiveness in trapping males was found to be low. researchgate.netjst.go.jp Subsequent research identified other compounds, including (Z)-11-hexadecenal, as potent synergists that, when combined with the primary component, significantly increased the attraction of male moths. researchgate.netresearchgate.netnii.ac.jp

In a Vietnamese population of H. undalis, gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) analyses of female pheromone gland extracts identified several components, including (Z)-11-hexadecenal. researchgate.netnii.ac.jp Field trials confirmed the synergistic effect of these minor components. researchgate.netnii.ac.jp

Olfactory Sensing Mechanisms in Insects

Insects detect chemical cues like (E)-2-hexadecenal through a sophisticated olfactory system. researchgate.netnih.gov This system relies on specialized olfactory sensory neurons housed within sensilla, which are typically located on the antennae. mdpi.comnih.gov

The process of olfactory detection begins when odor molecules enter the sensilla through pores and bind to odorant-binding proteins (OBPs) or chemosensory proteins (CSPs) within the sensillum lymph. mdpi.comresearchgate.net These proteins are thought to transport the hydrophobic odorant molecules to olfactory receptors (ORs) located on the dendrites of the sensory neurons. mdpi.comresearchgate.net

The binding of an odorant to an OR triggers a signal transduction cascade that results in the generation of an electrical signal. nih.gov This signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed. researchgate.net Insects can employ different coding mechanisms, such as labeled-line (where specific neurons respond to specific compounds, common for pheromones) and combinatorial coding (where a single odorant can activate multiple receptors and a single receptor can respond to multiple odorants), to perceive a vast array of chemical signals. nih.gov

The specificity of this system is remarkable. For instance, different species, or even different populations of the same species, may have slightly different pheromone blends or ratios of components, and their olfactory systems are finely tuned to these specific signals. mdpi.commdpi.com This specificity is crucial for reproductive isolation between species. mdpi.com

Role of Olfactory Receptors in Sensing Volatile Compounds

The sense of smell, or olfaction, is a critical sensory modality for insects, guiding behaviors such as locating mates, finding food sources, and avoiding predators. nih.govfrontiersin.org This process is initiated by the detection of volatile chemical compounds, or odorants, by specialized proteins known as olfactory receptors (ORs). nih.gov These receptors are located on the cell membranes of olfactory receptor neurons (ORNs), which are housed within hair-like structures called sensilla on the insect's antennae and maxillary palps. nih.gov

In vertebrates, ORs are typically G protein-coupled receptors (GPCRs). mdpi.comwikipedia.org However, the insect olfactory system operates differently. Insect ORs are ligand-gated ion channels that form a heteromeric complex consisting of a variable, odorant-tuning subunit (OrX) and a highly conserved co-receptor subunit known as Orco. plos.orgbohrium.comresearchgate.net When a specific volatile compound, such as an aldehyde, binds to the OrX subunit, it induces a conformational change in the receptor complex. This change opens the ion channel, allowing cations to flow into the neuron. bohrium.compnas.org The resulting depolarization of the neuron's membrane generates an electrical signal, or action potential, which is then transmitted to the brain's primary olfactory processing center, the antennal lobe, for interpretation. taylorandfrancis.comnih.gov

The olfactory system can detect a vast array of odors through a principle known as combinatorial coding. Most odors activate multiple types of olfactory receptors, and conversely, a single receptor can be activated by a range of different odorant molecules, albeit with varying affinities. wikipedia.org This combinatorial activation pattern creates a unique neural signature for each odor, allowing the insect to discriminate between a large number of different chemical cues in its environment. wikipedia.org For instance, research on moths like Helicoverpa zea and Helicoverpa armigera has shown that specific ORs are finely tuned to detect pheromone components like (Z)-11-hexadecenal, a compound structurally related to (E)-2-hexadecenal. researchgate.netpsu.edu

Table 1: Overview of Insect Olfactory Receptor Types

| Receptor Type | General Function | Mechanism of Action | Typical Ligands |

| Odorant Receptors (ORs) | Detection of a wide range of volatile and semi-volatile compounds, including pheromones and host plant volatiles. nih.govbohrium.com | Ligand-gated ion channels, forming a complex with the Orco co-receptor. plos.orgbohrium.com | Pheromones, aldehydes, alcohols, esters. |

| Ionotropic Receptors (IRs) | Detection of amines, acids, and other specific volatile compounds; also involved in sensing temperature and humidity. bohrium.com | Ligand-gated ion channels, related to ionotropic glutamate (B1630785) receptors. bohrium.com | Amines, carboxylic acids. |

| Gustatory Receptors (GRs) | Primarily involved in taste (contact chemoreception), but some are expressed in olfactory neurons and detect compounds like carbon dioxide. | Varied; some function as ligand-gated ion channels. | Sugars, bitter compounds, carbon dioxide. |

Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) in (E)-2-hexadecenal Transport

For a hydrophobic volatile compound like (E)-2-hexadecenal to reach the membrane-bound olfactory receptors, it must first traverse the aqueous environment of the sensillum lymph that bathes the dendrites of the olfactory neurons. nih.govresearchgate.net This crucial step is facilitated by two main classes of small, soluble proteins: odorant-binding proteins (OBPs) and chemosensory proteins (CSPs). frontiersin.orgplos.orgnih.gov These proteins are secreted in high concentrations into the sensillum lymph by surrounding support cells. nih.govplos.org

The primary function of OBPs and CSPs is to act as carriers, binding to hydrophobic odorants as they enter the sensillum through cuticular pores and transporting them to the ORs. nih.govfrontiersin.orgrsc.org This process not only solubilizes the odorants but also protects them from degradation by odorant-degrading enzymes (ODEs) that are also present in the lymph, ensuring the signal remains intact. nih.govfrontiersin.org

While both protein families serve as transporters, they have distinct structural characteristics.

Odorant-Binding Proteins (OBPs) are a diverse family and are generally classified based on the number of conserved cysteine residues, which form disulfide bridges that stabilize their structure. nih.govresearchgate.net Subclasses include pheromone-binding proteins (PBPs), which show high specificity for pheromone components, and general odorant-binding proteins (GOBPs), which tend to bind a broader range of general odors. researchgate.netplos.org

Chemosensory Proteins (CSPs) are typically smaller and structurally more conserved, characterized by four cysteine residues forming two disulfide bridges. wikipedia.org They are often expressed not only in olfactory tissues but in other parts of the insect body, suggesting they may have functions beyond chemoreception. frontiersin.orgwikipedia.org

Research into the specific proteins that transport (E)-2-hexadecenal and related compounds is ongoing. Studies have shown that the binding affinity can be quite specific. For example, in the parasitic wasp Microplitis mediator, the related plant volatile (E)-2-hexenal was shown to elicit electrophysiological responses in the antennae, yet it did not bind to the specific OBPs and CSPs that were functionally characterized in the study. nih.gov This suggests that other, as-yet-unidentified, transport proteins are responsible for carrying this specific aldehyde. nih.gov In the diamondback moth, Plutella xylostella, the volatile (E)-2-hexenal is a known attractant, and a chemosensory protein, PxylCSP18, has been identified that shows a strong binding affinity for it, highlighting its likely role in the perception of this class of compounds. oup.com

Table 2: Characteristics of Odorant Transport Proteins

| Protein Family | Typical Size | Key Structural Feature | Primary Function in Olfaction | Binding Specificity |

| Odorant-Binding Proteins (OBPs) | 12–18 kDa nih.govplos.org | 6 or more conserved cysteine residues (in most classes). nih.govresearchgate.net | Transport hydrophobic odorants and pheromones across sensillum lymph. nih.govfrontiersin.org | Varies from highly specific (PBPs) to broad (GOBPs). plos.orgmdpi.com |

| Chemosensory Proteins (CSPs) | 10–15 kDa wikipedia.orgmdpi.com | 4 conserved cysteine residues forming two disulfide bridges. nih.govwikipedia.org | Transport hydrophobic chemicals; also implicated in non-olfactory roles. frontiersin.orgwikipedia.org | Generally considered to be broadly tuned, capable of binding different classes of ligands. oup.com |

Advanced Analytical Methodologies for E 2 Hexadecenal Quantification

Liquid Chromatography (LC) Based Approaches

Liquid chromatography (LC) serves as the foundational separation technique for analyzing (E)-2-hexadecenal in complex biological samples. nih.govspringernature.comresearchgate.net LC-based methods are preferred for their high selectivity and sensitivity, allowing for the separation of (E)-2-hexadecenal from other cellular components before detection. springernature.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Quantification

Tandem mass spectrometry (MS/MS) is a powerful detection technique used in conjunction with LC for the highly selective and sensitive quantification of (E)-2-hexadecenal. nih.govebi.ac.uk This method involves the ionization of the target molecule and the selection of a specific precursor ion, which is then fragmented to produce product ions. By monitoring specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), a high degree of specificity is achieved. nih.gov For instance, after derivatization with 2-hydrazinoquinoline (B107646) (HQ), the (E)-2-hexadecenal derivative can be detected using MRM transitions of m/z 380.6→144.1 and m/z 380.6→117.1. nih.gov The use of a deuterated internal standard, such as (2E)-d5-hexadecenal, further improves the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. ebi.ac.uknih.gov This approach has achieved remarkable sensitivity, with limits of quantification reported to be as low as 100 fmol. ebi.ac.uknih.gov

Fluorescence Detection for Quantification

In addition to mass spectrometry, fluorescence detection can be employed for the quantification of (E)-2-hexadecenal following derivatization with a suitable fluorescent tag. nih.gov (E)-2-hexadecenal itself lacks sufficient conjugated double bonds to be natively fluorescent. nih.govebi.ac.uk Therefore, a derivatization agent that introduces a fluorophore into the molecule is necessary. One such reagent is 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH), which reacts with the aldehyde group of (E)-2-hexadecenal to form a highly fluorescent derivative. nih.govebi.ac.uk This allows for sensitive detection using a fluorescence detector following LC separation. Optimized methods using this approach have reported a limit of detection of 0.75 pmol per sample. nih.gov

Challenges in Electrospray Ionization (ESI) for (E)-2-hexadecenal

Direct analysis of (E)-2-hexadecenal by electrospray ionization (ESI), a common ionization technique for LC-MS, is problematic. nih.govebi.ac.uk As a long-chain aldehyde, (E)-2-hexadecenal has poor proton affinity and does not ionize efficiently in its native form. ebi.ac.uk This low ionization efficiency significantly hinders its sensitive detection by mass spectrometry. nih.govebi.ac.uknih.gov Consequently, chemical derivatization is an essential step to introduce a readily ionizable group onto the molecule, thereby enhancing its signal intensity in the mass spectrometer. nih.govspringernature.comresearchgate.netebi.ac.uk

Derivatization Strategies for Improved Ionization and Fluorescence (e.g., 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH))

To address the challenges of poor ionization and lack of native fluorescence, various derivatization strategies have been developed. nih.govspringernature.comresearchgate.netebi.ac.ukresearchgate.net These strategies involve reacting the aldehyde group of (E)-2-hexadecenal with a labeling reagent to form a stable derivative with improved analytical characteristics. springernature.comresearchgate.net

A prominent and effective derivatization reagent is 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) . nih.govebi.ac.ukresearchgate.net DAIH readily reacts with fatty aldehydes to form derivatives that are both ionizable and fluorescent. nih.govresearchgate.net This dual property makes DAIH a versatile reagent, allowing for quantification by either LC-MS/MS or LC with fluorescence detection. nih.gov The derivatization with DAIH transforms (E)-2-hexadecenal into an analogue that can be readily analyzed with high sensitivity. nih.govebi.ac.uk

Other derivatization agents include:

2,4-dinitrophenylhydrazine (DNPH) : A common reagent for carbonyl compounds that forms stable hydrazone derivatives suitable for HPLC separation and MS detection. springernature.comresearchgate.net

2-hydrazinoquinoline (HQ) : This reagent is used to convert (E)-2-hexadecenal into a hydrazone derivative, which improves ionization efficiency and allows for selective detection by MS. ebi.ac.uknih.gov

Semicarbazide : This reagent has also been used to derivatize (E)-2-hexadecenal, with the resulting semicarbazone analyzed by LC-MS/MS. researchgate.net

These derivatization strategies are crucial for overcoming the inherent analytical difficulties associated with (E)-2-hexadecenal and enabling its accurate quantification in biological systems. springernature.comresearchgate.net

Isotope-Dilution HPLC-Electrospray Ionization-Quadrupole/Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF-MS)

A highly sensitive and selective method for the quantification of (E)-2-hexadecenal utilizes isotope-dilution high-performance liquid chromatography-electrospray ionization-quadrupole/time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS). ebi.ac.ukresearchgate.net This advanced technique combines the separation power of HPLC with the high mass accuracy and resolution of QTOF-MS, while isotope dilution provides excellent quantitative accuracy. springernature.comresearchgate.netresearchgate.net In this method, a known amount of a stable isotope-labeled internal standard, such as (2E)-d5-hexadecenal, is added to the sample at the beginning of the workflow. ebi.ac.uklookchem.com This internal standard co-elutes with the endogenous (E)-2-hexadecenal and is detected by the mass spectrometer, allowing for precise correction of any analyte loss during sample preparation and analysis. ebi.ac.uk

Simultaneous Quantification of (E)-2-hexadecenal and Fatty Acid Metabolites

A significant advantage of the HPLC-ESI-QTOF-MS method is its capability for the simultaneous quantification of (E)-2-hexadecenal and its related fatty acid metabolites, such as (2E)-hexadecenoic acid. ebi.ac.ukresearchgate.net This is particularly important for studying the metabolic fate of (E)-2-hexadecenal. researchgate.net By using a derivatization strategy that targets both aldehydes and carboxylic acids, both classes of compounds can be analyzed in a single chromatographic run. researchgate.net For example, the use of DAIH in combination with a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) allows for the derivatization of both fatty aldehydes and fatty acids. researchgate.netresearchgate.net This enables researchers to monitor the conversion of (E)-2-hexadecenal to its corresponding acid, providing valuable insights into metabolic pathways. researchgate.net This simultaneous analysis has been successfully applied to biological samples, revealing that (E)-2-hexadecenal can be almost quantitatively oxidized to (2E)-hexadecenoic acid. researchgate.net The limit of quantification for this method was reported to be 99 fmol per injection for (E)-2-hexadecenal and 207 fmol per injection for (2E)-hexadecenoic acid. researchgate.net

Table of Analytical Methodologies and Performance

| Methodology | Detection Principle | Derivatization Reagent | Limit of Detection/Quantification | Reference |

| LC-MS/MS | Tandem Mass Spectrometry | 2-hydrazinoquinoline (HQ) | 100 fmol (LOQ) | ebi.ac.uknih.gov |

| LC-Fluorescence | Fluorescence Detection | 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) | 0.75 pmol (LOD) | nih.gov |

| HPLC-ESI-QTOF-MS | Isotope-Dilution Mass Spectrometry | 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) | 99 fmol (LOQ) for (E)-2-hexadecenal | researchgate.net |

| HPLC-ESI-QTOF-MS | Isotope-Dilution Mass Spectrometry | 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) | 207 fmol (LOQ) for (2E)-hexadecenoic acid | researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (2E)-d5-hexadecenal |

| (2E)-hexadecenal |

| (2E)-hexadecenoic acid |

| 2,4-dinitrophenylhydrazine (DNPH) |

| 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) |

| 2-hydrazinoquinoline (HQ) |

| N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |

Neutron Encoded Tagging for Aldehyde Analysis in Complex Samples

The analysis of aldehydes like (E)-2-hexadecenal by liquid chromatography-mass spectrometry (LC-MS) is often hindered by their low concentrations and poor ionization efficiency. nih.govnih.gov Neutron Encoded Tagging (NeuCode) is an advanced chemical labeling strategy that overcomes these limitations, enabling sensitive and multiplexed quantification. nih.govnih.govacs.org

This technique involves derivatizing the aldehyde functional group with a set of tags that are chemically identical but contain different numbers of heavy isotopes (neutrons). nih.govacs.org This creates small, precise mass differences between the tagged analytes from different samples. nih.gov A key feature of these tags is often the inclusion of a quaternary amine group, which dramatically increases ionization efficiency in electrospray ionization mass spectrometry, thereby boosting signal intensity. nih.govresearchgate.net

When samples labeled with different NeuCode tags are pooled and analyzed together, the high-resolution mass spectrometer can distinguish the signals from each original sample based on the unique mass of its tag. This multiplexing capability increases sample throughput. nih.govnih.gov A study utilizing this approach for various aldehydes, including (2E)-hexadecenal, in aortic endothelial cell samples demonstrated high sensitivity, with limits of detection in the low nanomolar range, and the ability to obtain absolute quantitative data for multiple aldehydes in a single analysis. nih.govnih.gov This method has been shown to be suitable for the analysis of complex biological samples and can reveal significant metabolic changes, such as those induced by high glucose treatment. nih.gov

Bioorthogonal Probes for Identifying Cellular Targets

To understand the biological functions and mechanisms of action of (E)-2-hexadecenal, it is crucial to identify the specific molecules it interacts with inside a cell. Bioorthogonal probes are powerful chemical tools designed for this purpose. These probes are analogues of the native molecule that have been modified to include a chemically "invisible" reactive handle, such as an alkyne or azide (B81097) group. nih.gov This handle does not interfere with the probe's ability to enter cells and bind to the natural targets of (E)-2-hexadecenal. nih.govnih.govacs.org

Application of Alkyne-2-hexadecenal Derivatives in Click Chemistry

A prominent application of bioorthogonal chemistry in studying (E)-2-hexadecenal involves the use of an alkyne-containing derivative, referred to as (E)-2-hexadecenal alkyne. caymanchem.comglpbio.combioscience.co.ukbiomol.com This probe mimics the structure and reactivity of (E)-2-hexadecenal, allowing it to form covalent adducts with its cellular protein targets. nih.govnih.govacs.org

The process for target identification using this probe is as follows:

Labeling: The alkyne probe is introduced to cells or cell lysates, where it binds to its target proteins. nih.gov

Lysis and Reaction: The cells are broken open (lysed), and a reporter molecule containing a complementary azide group is added. The reporter can be a fluorescent dye for imaging or a biotin (B1667282) tag for purification.

Click Chemistry: A highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a type of "click chemistry"—is used to covalently link the reporter tag to the alkyne handle on the probe, which is now attached to its protein target. nih.govacs.org

Detection and Identification: If a fluorescent reporter is used, the target proteins can be visualized within the cell. If a biotin reporter is used, the biotinylated proteins (and their bound probes) can be isolated using streptavidin affinity purification. The purified proteins are then identified using mass spectrometry. acs.org

Using this approach, researchers have identified over 500 potential cellular targets of (E)-2-hexadecenal. nih.govnih.govacs.org One significant finding was the identification of the pro-apoptotic protein Bax as a direct target, which is covalently modified by the aldehyde at a specific cysteine residue. nih.govnih.govacs.org This methodology provides crucial insights into the molecular mechanisms underlying the biological effects of (E)-2-hexadecenal. nih.govebi.ac.uk

Table 2: Workflow for Bioorthogonal Probe-Based Target Identification

| Step | Description | Key Reagents |

| 1. Cellular Labeling | The alkyne probe is incubated with live cells or cell lysates to allow binding to target proteins. | (E)-2-Hexadecenal alkyne |

| 2. Click Reaction | An azide-containing reporter tag is covalently attached to the alkyne probe via CuAAC. | Azide-biotin or Azide-fluorophore, Copper catalyst |

| 3. Affinity Purification | Biotinylated proteins are captured and isolated from the complex mixture. | Streptavidin beads |

| 4. Target Identification | Purified proteins are identified using proteomic techniques. | Mass Spectrometry |

Sample Preparation and Extraction Procedures from Biological Samples

The extraction and purification of (E)-2-hexadecenal from complex biological matrices like plasma, tissues, or cells is a critical prerequisite for accurate analysis. nih.govresearchgate.netmdpi.com The goal is to isolate the analyte from interfering substances while maximizing its recovery.

A common approach for lipid-soluble compounds like (E)-2-hexadecenal involves an initial liquid-liquid extraction. For instance, in a study analyzing urinary volatiles, samples were first acidified and then subjected to headspace solid-phase microextraction (SPME) to isolate volatile compounds before GC-MS analysis. mdpi.com For plasma or cell samples, a more rigorous extraction is often required. nih.govresearchgate.net One developed procedure involves separating and concentrating (E)-2-hexadecenal from biological samples for subsequent measurement. nih.govresearchgate.net After extraction, the organic phase containing the lipids is collected.

Due to the poor ionizability and volatility of long-chain aldehydes, a derivatization step is often employed to enhance detection sensitivity. nih.gov A derivatizing agent can be used to convert the aldehyde into a more readily detectable analogue. For example, 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) has been used to transform (E)-2-hexadecenal into a derivative that is both fluorescent and easily ionizable, allowing for highly sensitive quantification by either LC with fluorescence detection or LC-MS/MS. nih.gov In other methods, proteins from cell lysates are first precipitated and removed before the supernatant containing the analyte is processed further. nih.gov Regardless of the specific protocol, the fundamental steps involve extraction from the biological matrix, removal of interfering macromolecules like proteins, and often derivatization to improve analytical performance. nih.govnih.gov

Research Applications and Experimental Models

In Vitro Cellular Models for Studying (E)-2-hexadecenal Effects

In vitro models are fundamental for dissecting the specific cellular and molecular mechanisms affected by (E)-2-hexadecenal.

Cell Line Studies (e.g., HT-29 cells, HepG2 cells)

Specific human cell lines have been instrumental in elucidating the cytotoxic effects of (E)-2-hexadecenal.

HT-29 Cells: The human colon adenocarcinoma cell line, HT-29, has been used to study the pro-apoptotic effects of (E)-2-hexadecenal. Studies show that this compound can induce apoptosis, a form of programmed cell death, in these cells. semanticscholar.orgnih.gov Treatment of HT-29 cells with inhibitors of sphingosine-1-phosphate lyase (SPL), the enzyme that produces (E)-2-hexadecenal, leads to a significant decrease in the cellular levels of this aldehyde. ebi.ac.uk Furthermore, (E)-2-hexadecenal is known to activate the Mixed Lineage Kinase 3 (MLK3) and c-Jun N-terminal kinase (JNK) signaling pathways, which are critical in mediating apoptosis. medchemexpress.commdpi.com

HepG2 Cells: The human hepatoma cell line, HepG2, serves as a model for studying the metabolism and reactivity of (E)-2-hexadecenal. In HepG2 cell lysates, (E)-2-hexadecenal is almost entirely oxidized to (E)-2-hexadecenoic acid. ebi.ac.uk It also reacts with cellular nucleophiles, forming conjugates with glutathione (B108866) (GSH) and adducts with amino acids on proteins. nih.gov The formation of these adducts increases when the enzymatic oxidation of (E)-2-hexadecenal is inhibited, highlighting its reactive nature within a cellular environment. nih.gov While some studies have explored the general cytotoxic effects of various compounds on HepG2 cells nih.gov, research on (E)-2-hexadecenal specifically points to its role in forming cellular adducts. ebi.ac.uknih.gov

Cultured Mammalian Cells

Beyond specific cancer cell lines, the effects of (E)-2-hexadecenal have been characterized in other cultured mammalian cells, revealing a conserved mechanism of action. In cell lines such as human embryonic kidney cells (HEK293T), mouse fibroblasts (NIH3T3), and human cervical carcinoma cells (HeLa), exogenous application of (E)-2-hexadecenal induces profound changes in cell morphology, including cytoskeletal reorganization, cell rounding, and detachment from the substrate. nih.govnih.govmdpi.com These physical changes are precursors to apoptosis, which is triggered through a JNK-dependent mechanism involving the generation of reactive oxygen species (ROS) and activation of MLK3. nih.govnih.gov The apoptotic cascade initiated by (E)-2-hexadecenal includes the activation of downstream JNK targets like c-Jun, Bax activation, and the release of cytochrome c from mitochondria. medchemexpress.commedchemexpress.eumedchemexpress.com

In Vivo Animal Models for Sphingolipid Metabolism Disorders

Animal models provide a systemic context for understanding the role of (E)-2-hexadecenal, particularly in diseases linked to aberrant sphingolipid metabolism.

Mouse Tissue Analysis of (E)-2-hexadecenal Levels

(E)-2-hexadecenal is an endogenous product of the irreversible degradation of sphingosine-1-phosphate (S1P), a reaction catalyzed by S1P lyase (SGPL1). nih.govmdpi.comdovepress.com Analysis of mouse tissues has confirmed the presence of (E)-2-hexadecenal in various organs, with a sensitive assay capable of detecting its basal levels in wild-type tissues. ebi.ac.uk Mouse models of genetic disorders have been particularly revealing. For instance, in mice with a disrupted Aldh3a2 gene, which is the genetic basis for Sjögren-Larsson Syndrome, levels of C16 aldehydes, including (E)-2-hexadecenal, are significantly elevated in the liver. nih.gov This accumulation is a direct result of the deficient fatty aldehyde dehydrogenase (FALDH) activity, the enzyme responsible for oxidizing (E)-2-hexadecenal. nih.govplos.org These findings connect the accumulation of this specific aldehyde to the pathophysiology of the disease. nih.gov

Yeast Models for Investigating Mitochondrial Dysfunction

The yeast Saccharomyces cerevisiae is a powerful model organism for studying conserved cellular processes, including those affected by (E)-2-hexadecenal. Research in yeast has shown that this lipid aldehyde induces mitochondrial dysfunction, a feature that is conserved from yeast to humans. elifesciences.orgelifesciences.orgcsic.esresearchgate.net

Exposure of yeast to (E)-2-hexadecenal leads to several indicators of mitochondrial distress, including diminished oxygen consumption, increased production of reactive oxygen species, and mitochondrial fragmentation. researchgate.netresearchgate.net A key finding from yeast studies is that (E)-2-hexadecenal impairs the import of proteins into mitochondria by targeting the TOM complex, the main entry gate in the outer mitochondrial membrane. elifesciences.orgelifesciences.orgcsic.es This disruption of protein import leads to the accumulation of mitochondrial precursor proteins in the cytosol, triggering a cellular stress response. elifesciences.orgelifesciences.org The fatty aldehyde dehydrogenase Hfd1p is identified as a major enzyme for detoxifying (E)-2-hexadecenal in yeast, and its absence sensitizes the cells to the aldehyde's toxic effects. researchgate.netresearchgate.net

Entomological Field and Laboratory Bioassays

In entomology, (E)-2-hexadecenal is recognized as a semiochemical, playing a role in the chemical communication of various insect species. Its function is primarily investigated through laboratory and field-based bioassays.

Laboratory methods such as electroantennography (EAG), which measures the electrical response of an insect's antenna to volatile compounds, are used to screen for antennal sensitivity. psu.edu Such bioassays have been part of the identification process for pheromone components in numerous insect species. While many studies focus on related aldehydes and alcohols as primary pheromone components researchgate.netresearchgate.netcabidigitallibrary.orgnih.gov, (E)-2-hexadecenal and its analogs are often considered in the broader chemical ecology of these insects. Field bioassays, typically involving traps baited with synthetic lures, are used to confirm the behavioral activity of these compounds and their potential for attracting specific species, which is crucial for developing pest management strategies. illinois.edu

Interactive Data Table: Summary of Experimental Models and Findings

| Model Category | Specific Model | Key Research Focus | Major Findings | Citations |

| In Vitro Cellular Models | HT-29 (human colon cancer) | Apoptosis, Sphingolipid Metabolism | Induces apoptosis; cellular levels are dependent on S1P lyase activity. | medchemexpress.comebi.ac.uk |

| HepG2 (human liver cancer) | Metabolism, Reactivity | Metabolized to (E)-2-hexadecenoic acid; forms protein and glutathione adducts. | ebi.ac.uknih.gov | |

| Cultured Mammalian Cells (HEK293T, NIH3T3, HeLa) | Cytotoxicity, Cell Signaling | Causes cytoskeletal rearrangement and apoptosis via the ROS-MLK3-JNK pathway. | nih.govnih.govmdpi.com | |

| In Vivo Animal Models | Mouse (Aldh3a2 KO) | Sphingolipid Metabolism Disorders | Elevated levels of (E)-2-hexadecenal in liver tissue, modeling Sjögren-Larsson Syndrome. | nih.gov |

| Mouse (Wild-Type) | Basal Metabolism | Endogenously present in various tissues as a product of S1P degradation. | ebi.ac.uk | |

| Yeast Models | Saccharomyces cerevisiae | Mitochondrial Dysfunction | Impairs mitochondrial protein import, causes oxidative stress and fragmentation. | elifesciences.orgresearchgate.netelifesciences.orgcsic.es |

| Entomological Bioassays | Various Insect Species | Pheromone Activity | A component of interest in the chemical ecology and pheromone blends of insects. | researchgate.netpsu.edu |

Future Directions and Research Opportunities

Elucidating the Full Spectrum of (E)-2-hexadecenal Cellular Targets

(E)-2-hexadecenal is known to interact with various cellular components, including proteins and DNA. glpbio.comnih.gov Its α,β-unsaturated aldehyde structure makes it susceptible to nucleophilic attack, leading to the formation of adducts with biomolecules. nih.govnih.gov A primary focus of future research will be to identify the complete range of its cellular targets to better understand its widespread physiological and pathological effects.

Current research has identified several key targets and pathways affected by (E)-2-hexadecenal:

JNK Signaling Pathway: (E)-2-hexadecenal activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular stress responses, apoptosis, and inflammation. nih.gov This activation is mediated by upstream kinases such as Mixed Lineage Kinase 3 (MLK3) and MAP kinase kinases 4 and 7 (MKK4/7). nih.govmedchemexpress.com Inhibition of JNK has been shown to block (E)-2-hexadecenal-induced cytoskeletal reorganization and apoptosis. nih.gov

DNA Adduct Formation: Studies have shown that (E)-2-hexadecenal readily reacts with deoxyguanosine and DNA to form aldehyde-derived DNA adducts. caymanchem.comglpbio.comnih.gov This interaction has potential mutagenic consequences and highlights a direct link between sphingolipid metabolism and genomic stability. nih.gov